N'-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide
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Overview
Description
N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide is a complex organic compound characterized by its unique structure, which includes a benzodioxine ring, a nitro group, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide typically involves multiple steps, starting with the formation of the benzodioxine ring. One common method involves the reaction of catechol with ethylene glycol under acidic conditions to form the 1,4-benzodioxine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxides .
Scientific Research Applications
N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit certain enzymes and disrupt cellular processes is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-6-nitro-: Shares the benzodioxine ring and nitro group but lacks the carboximidamide group.
1,4-Benzodioxin, 2,3-dihydro-: Lacks both the nitro and carboximidamide groups.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a similar ring structure but with different functional groups.
Uniqueness
N’-hydroxy-8-nitro-2,3-dihydro-1,4-benzodioxine-6-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9N3O5 |
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Molecular Weight |
239.18 g/mol |
IUPAC Name |
N'-hydroxy-5-nitro-2,3-dihydro-1,4-benzodioxine-7-carboximidamide |
InChI |
InChI=1S/C9H9N3O5/c10-9(11-13)5-3-6(12(14)15)8-7(4-5)16-1-2-17-8/h3-4,13H,1-2H2,(H2,10,11) |
InChI Key |
LSIOVDQCJDMPDG-UHFFFAOYSA-N |
Isomeric SMILES |
C1COC2=C(C=C(C=C2O1)/C(=N/O)/N)[N+](=O)[O-] |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)C(=NO)N)[N+](=O)[O-] |
Origin of Product |
United States |
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